molecular formula C19H28N2O6 B1597730 2-(4-Boc-piperazinyl)-2-(3,4-dimethoxyphenyl)acetic acid CAS No. 885274-66-8

2-(4-Boc-piperazinyl)-2-(3,4-dimethoxyphenyl)acetic acid

Número de catálogo: B1597730
Número CAS: 885274-66-8
Peso molecular: 380.4 g/mol
Clave InChI: KYPLTDWTMVRRAD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structural Significance of tert-Butoxycarbonyl-Protected Piperazine Derivatives

The tert-butoxycarbonyl protecting group represents one of the most versatile and widely employed protective strategies in contemporary organic synthesis, particularly for amine functionalities within heterocyclic systems. In the context of piperazine derivatives, the tert-butoxycarbonyl group serves multiple strategic functions beyond simple amine protection, fundamentally altering the electronic and steric properties of the parent heterocycle. Research demonstrates that tert-butoxycarbonyl-piperazine derivatives exhibit enhanced stability under acidic conditions compared to alternative protecting groups such as benzyloxycarbonyl, which requires hydrogenolysis for deprotection. The electron-withdrawing nature of the tert-butoxycarbonyl group significantly influences the nucleophilicity of the remaining nitrogen atom, enabling selective functionalization reactions that would otherwise be challenging to achieve.

The synthetic accessibility of tert-butoxycarbonyl-protected piperazine intermediates has been substantially improved through the development of more efficient preparation methods. Traditional approaches utilizing anhydrous piperazine with di-tert-butyl dicarbonate often resulted in low yields and high production costs, limiting their industrial applicability. However, recent methodological advances employing diethylamine as a starting material through a three-step process involving chlorination, tert-butoxycarbonyl protection, and cyclization have achieved yields exceeding 93.5% with enhanced purity and reduced environmental impact. This synthetic breakthrough has made tert-butoxycarbonyl-piperazine derivatives more accessible for large-scale pharmaceutical applications, particularly in the development of central nervous system agents and antidepressants.

The pharmaceutical relevance of tert-butoxycarbonyl-protected piperazine scaffolds extends to their role as key intermediates in the synthesis of biologically active compounds with dual receptor affinities. Studies have demonstrated that tert-butoxycarbonyl-piperazine derivatives are crucial for synthesizing 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones, which exhibit significant binding affinity for both dopamine D2 and serotonin 5-hydroxytryptamine 1A receptors. The strategic positioning of the tert-butoxycarbonyl group allows for controlled deprotection under acidic conditions, typically using trifluoroacetic acid, enabling the generation of free amine functionalities at precisely defined synthetic stages. This temporal control over amine availability has proven particularly valuable in the construction of complex polycyclic architectures and in the development of peptidomimetic compounds designed to interact with specific biological targets.

Protecting Group Stability Deprotection Method Typical Yield Industrial Applicability
tert-Butoxycarbonyl High (acidic conditions) Trifluoroacetic acid 91-98% Excellent
Benzyloxycarbonyl Moderate Hydrogenolysis 85-90% Good
Acetyl Low Basic hydrolysis 70-85% Limited

Propiedades

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(24)21-10-8-20(9-11-21)16(17(22)23)13-6-7-14(25-4)15(12-13)26-5/h6-7,12,16H,8-11H2,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPLTDWTMVRRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=C(C=C2)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376120
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](3,4-dimethoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-66-8
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](3,4-dimethoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Coupling via Carbodiimide-Mediated Amide Formation

A closely related preparation method from patent CN103664681A describes the synthesis of N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(3,4,5-trimethoxyphenyl)acetamide using:

  • Starting materials: 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide and 3,4,5-trimethoxy phenylacetate.
  • Coupling reagents: EDCI·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine).
  • Solvent: Anhydrous dichloromethane.
  • Conditions: Reaction under nitrogen atmosphere, cooled to 0 °C during reagent addition, then warmed to room temperature with stirring for 24 hours.
  • Workup: Sequential washing with hydrochloric acid, sodium bicarbonate, and saturated saline; drying over sodium sulfate; solvent removal under reduced pressure; recrystallization from dichloromethane-ethyl acetate.
  • Yield: Approximately 76% isolated yield.

This method exemplifies a mild, efficient amide bond formation strategy that could be adapted for coupling Boc-piperazine with 3,4-dimethoxyphenylacetic acid derivatives.

Protection and Functional Group Manipulation

The Boc protecting group is typically introduced onto piperazine nitrogen atoms using di-tert-butyl dicarbonate (Boc2O) under basic conditions, often in solvents like dichloromethane or tetrahydrofuran (THF). The Boc-protected piperazine can then be reacted with the appropriate acetic acid derivative or its activated form (e.g., acid chloride, ester, or activated ester) to form the target compound.

Acid Activation and Coupling

Activation of the acetic acid moiety for coupling with Boc-piperazine can be achieved by:

  • Conversion to acid chlorides using reagents like thionyl chloride (SOCl2) or oxalyl chloride.
  • Formation of active esters or use of carbodiimide coupling agents (e.g., EDCI, DCC) in the presence of catalysts like DMAP.

These activated intermediates react with the Boc-piperazine to form the desired amide or substituted acetic acid derivative.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Notes Yield (%)
Boc Protection of Piperazine Boc2O, base (e.g., triethylamine), DCM or THF, RT Protects piperazine nitrogen Typically >90%
Acid Activation Thionyl chloride or EDCI·HCl, DMAP, anhydrous DCM Forms reactive intermediate High efficiency
Coupling Reaction Boc-piperazine + activated acid derivative, RT, N2 Stirring 24 h under nitrogen ~76% (analogous)
Workup and Purification Acid/base washes, drying, solvent evaporation, recrystallization Removes impurities, isolates product Purity >95% typical

Research Findings and Considerations

  • The carbodiimide-mediated coupling method is favored for its mild conditions and relatively high yields, minimizing side reactions and degradation of sensitive groups like Boc.
  • Nitrogen atmosphere during coupling prevents oxidation and moisture interference.
  • Sequential aqueous washes (acidic and basic) are critical for removing residual coupling reagents and by-products.
  • Recrystallization from suitable solvents (e.g., dichloromethane-ethyl acetate) enhances purity and isolates the compound as a solid.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The methoxy groups on the phenyl ring can undergo oxidation to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions to yield the free piperazine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(3,4-dimethoxyphenyl)acetic acid would depend on its specific biological target. Generally, compounds with piperazine and phenylacetic acid moieties can interact with various enzymes and receptors, modulating their activity. The methoxy groups may enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

    2-(4-Boc-piperazinyl)-2-phenylacetic acid: Lacks the methoxy groups, which may affect its biological activity and solubility.

    2-(4-Methylpiperazinyl)-2-(3,4-dimethoxyphenyl)acetic acid: Has a methyl group instead of the Boc group, which may influence its reactivity and stability.

Uniqueness

2-(4-Boc-piperazinyl)-2-(3,4-dimethoxyphenyl)acetic acid is unique due to the presence of both the Boc-protected piperazine and the dimethoxy-substituted phenylacetic acid moiety. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

2-(4-Boc-piperazinyl)-2-(3,4-dimethoxyphenyl)acetic acid (CAS 885274-66-8) is a synthetic compound that integrates a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a phenylacetic acid moiety with methoxy substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Piperazine Ring: Provides structural stability and potential interactions with biological targets.
  • Methoxy Substituents: Located at the 3 and 4 positions of the phenyl ring, these groups enhance solubility and may influence binding affinity to targets.
  • Boc Group: Serves as a protective group, allowing for further chemical modifications.

Synthesis

The synthesis typically involves:

  • Protection of the Piperazine: Reaction with Boc anhydride in the presence of a base (e.g., triethylamine).
  • Formation of the Phenylacetic Acid Derivative: Methoxylation of phenylacetic acid using methanol and a catalyst.
  • Coupling Reaction: Using coupling reagents like DCC or EDC to combine the protected piperazine with the phenylacetic acid derivative.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives were evaluated for their efficacy against various bacterial strains using tube dilution techniques. The results showed promising antimicrobial activity comparable to standard drugs like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound was assessed through MTT assays, where it demonstrated cytotoxic effects against several cancer cell lines. Notably, compounds derived from similar structures showed IC50 values indicating effective inhibition of cell proliferation:

  • MCF-7 (Breast Cancer): IC50 values ranged from micromolar concentrations.
  • U-937 (Monocytic Leukemia): Comparable activity to standard chemotherapeutics was observed.

Molecular docking studies suggested that these compounds interact with specific receptors and enzymes, modulating their activity and potentially leading to apoptosis in cancer cells .

The biological activity of this compound is hypothesized to involve:

  • Receptor-Ligand Interactions: The piperazine moiety may engage with G-protein coupled receptors (GPCRs), influencing signaling pathways related to cancer growth and microbial resistance.
  • Enzyme Modulation: The compound may inhibit key enzymes involved in cancer cell metabolism or microbial survival.

Comparative Analysis

Compound NameStructure CharacteristicsBiological Activity
2-(4-Boc-piperazinyl)-2-phenylacetic acidLacks methoxy groupsReduced activity compared to methoxy-substituted variants
2-(4-Boc-piperazinyl)-2-(3,5-dimethoxyphenyl)acetic acidMethoxy groups at different positionsVarying binding affinities and activities
2-(4-Methylpiperazinyl)-2-(3,4-dimethoxyphenyl)acetic acidMethyl group instead of BocAltered reactivity and stability

Case Studies

  • Anticancer Efficacy Study:
    • A study evaluated the anticancer effects of synthesized derivatives on MCF-7 cells. Results indicated that certain derivatives had IC50 values significantly lower than those of traditional chemotherapeutics, suggesting enhanced potency .
  • Antimicrobial Assessment:
    • Compounds were tested against various bacterial strains, showing effectiveness comparable to established antibiotics. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Basic: What are the key synthetic routes for preparing 2-(4-Boc-piperazinyl)-2-(3,4-dimethoxyphenyl)acetic acid?

Methodological Answer:
The synthesis typically involves coupling a Boc-protected piperazine moiety with a 3,4-dimethoxyphenylacetic acid derivative. A common approach is:

  • Step 1 : React 4-Boc-piperazine with a bromo- or chloroacetic acid derivative to form the piperazinyl-acetic acid backbone.
  • Step 2 : Introduce the 3,4-dimethoxyphenyl group via nucleophilic substitution or Friedel-Crafts alkylation under controlled conditions (e.g., using AlCl₃ as a catalyst).
  • Step 3 : Purify intermediates via column chromatography and confirm structural integrity using 1^1H NMR (e.g., δ 1.4 ppm for Boc tert-butyl protons) and IR spectroscopy (C=O stretch at ~1700 cm1^{-1}) .

Advanced: How can esterification of this compound be optimized for generating bioactive derivatives?

Methodological Answer:
Esterification is critical for enhancing bioavailability. Key considerations:

  • Catalyst Selection : Use DCC/DMAP or HOBt/EDC coupling agents to minimize racemization during ester formation.
  • Solvent System : Anhydrous dichloromethane or DMF under nitrogen prevents hydrolysis of the Boc group.
  • Post-Reaction Workup : Neutralize acidic byproducts with NaHCO₃, followed by recrystallization (e.g., using ethyl acetate/hexane). Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1^1H NMR : Identify the Boc group (9H singlet at δ 1.4 ppm), piperazine protons (δ 3.2–3.5 ppm), and aromatic protons (δ 6.7–7.1 ppm for 3,4-dimethoxyphenyl).
  • IR Spectroscopy : Confirm ester/acid C=O stretches (~1700–1750 cm1^{-1}) and OCH₃ vibrations (~2850 cm1^{-1}).
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+^+ at m/z 380.44 .

Advanced: How can computational tools like GUSAR predict the acute toxicity of derivatives?

Methodological Answer:
GUSAR (General Unrestricted Structure-Activity Relationships) employs QSAR models to predict LD₅₀ and organ-specific toxicity:

  • Input : SMILES notation of the derivative (e.g., generated from PubChem data).
  • Output : Predicted toxicity classes (e.g., "Category 3" for moderate toxicity). Validate results with in vitro assays (e.g., MTT on HepG2 cells). Note: Predictions may underestimate idiosyncratic reactions, requiring experimental validation .

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

  • Solubility : Sparingly soluble in water; dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., CHCl₃).
  • Stability : The Boc group is acid-labile (decomposes in TFA). Store at –20°C under inert gas to prevent hydrolysis of the piperazine ring .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:
Contradictions often arise from substituent positioning. For example:

  • Case Study : 3,4-Dimethoxyphenyl analogs show variable antifungal activity due to methoxy group orientation. Use X-ray crystallography or DFT calculations to compare electron density maps and steric effects.
  • Validation : Perform dose-response assays (e.g., MIC for Candida albicans) with strict controls (e.g., fluconazole as a reference) .

Basic: What are recommended purification methods for this compound?

Methodological Answer:

  • Crude Product : Use flash chromatography (silica gel, gradient elution from 5% to 30% EtOAc in hexane).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water for high-purity crystals).
  • HPLC : Reverse-phase C18 column (70:30 acetonitrile/water) for final purity assessment (>95%) .

Advanced: What strategies mitigate racemization during synthetic steps?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL to stabilize intermediates.
  • Low-Temperature Reactions : Conduct coupling steps at –20°C to slow epimerization.
  • Monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) to track enantiomeric excess .

Basic: How to confirm the Boc group’s integrity post-synthesis?

Methodological Answer:

  • TLC : Spot retention factor (Rf) should match Boc-protected standards.
  • NMR : A singlet at δ 1.4 ppm (9H, tert-butyl) confirms Boc presence.
  • Deprotection Test : Treat with TFA (1h, RT); disappearance of δ 1.4 ppm peak indicates successful cleavage .

Advanced: What are the implications of methoxy group substitution patterns on bioactivity?

Methodological Answer:

  • 3,4-Dimethoxy vs. 2,4-Dimethoxy : The 3,4- arrangement enhances π-π stacking with enzyme pockets (e.g., CYP450 isoforms).
  • SAR Studies : Synthesize analogs with mono-methoxy or nitro groups. Test inhibitory activity against kinase targets (e.g., EGFR) via fluorescence polarization assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Boc-piperazinyl)-2-(3,4-dimethoxyphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Boc-piperazinyl)-2-(3,4-dimethoxyphenyl)acetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.